molecular formula C21H28N4O3S B3310362 4-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)butanamide CAS No. 946202-48-8

4-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)butanamide

Cat. No.: B3310362
CAS No.: 946202-48-8
M. Wt: 416.5 g/mol
InChI Key: GJFLANURSGLQTP-UHFFFAOYSA-N
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Description

4-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)butanamide is a synthetic compound characterized by a butanamide backbone substituted with a phenyl group at the 4-position. The molecule features a sulfonamide-linked ethyl chain connecting the butanamide core to a 4-(pyridin-2-yl)piperazine moiety.

Properties

IUPAC Name

4-phenyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c26-21(11-6-9-19-7-2-1-3-8-19)23-13-18-29(27,28)25-16-14-24(15-17-25)20-10-4-5-12-22-20/h1-5,7-8,10,12H,6,9,11,13-18H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFLANURSGLQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)butanamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C20H26N4O3S\text{C}_{20}\text{H}_{26}\text{N}_{4}\text{O}_{3}\text{S}

This structure includes a phenyl group, a piperazine derivative, and a sulfonyl moiety, which are critical for its biological activity.

Research indicates that this compound acts primarily as a modulator of neurokinin receptors, specifically the NK1 receptor. This receptor is implicated in various pathophysiological conditions, including pain and inflammation .

Biological Activity

  • Antibacterial Activity : The compound has shown selective antibacterial activity against Gram-positive bacteria. For instance, derivatives with similar structures demonstrated potent effects against strains like Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE) .
  • Antidepressant Effects : Studies suggest that compounds affecting neurokinin receptors may also influence mood disorders. The modulation of these receptors can lead to alterations in neurotransmitter release, which is significant in the context of depression and anxiety .
  • Cytotoxicity : Preliminary studies indicated that the compound exhibits cytotoxic effects against certain cancer cell lines, suggesting potential for development as an anticancer agent .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of related compounds in vitro, demonstrating that modifications to the piperazine ring significantly enhanced activity against resistant strains. The minimum inhibitory concentration (MIC) for Micrococcus luteus was reported at 0.41 µg/mL, indicating strong antibacterial properties .

Case Study 2: Neurokinin Receptor Modulation

In a clinical trial involving patients with chronic pain conditions, administration of a related neurokinin receptor modulator resulted in significant pain relief compared to placebo. This underscores the therapeutic potential of targeting neurokinin pathways in pain management .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntibacterialEffective against MRSA and VRE
AntidepressantModulates neurotransmitter release
CytotoxicityInduces apoptosis in cancer cell lines
Neurokinin ModulationSignificant pain relief in clinical trials

Comparison with Similar Compounds

Key Comparisons :

  • Structural Differences: Unlike the target compound, these analogues lack a sulfonyl group and butanamide chain. Instead, they feature an imine (-C=N-) linkage between the piperazine-ethylamine backbone and aromatic substituents (e.g., pyridine, phenol).
  • Analytical Data : LP, 2HP, and DHP were characterized using NMR, IR, and UV-Vis spectroscopy, confirming imine formation. The target compound’s sulfonyl and amide groups would exhibit distinct spectral signatures (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹ in IR) .

Sulfonamide Derivatives

highlights sulfonamide compounds such as 4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide and N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide.

Key Comparisons :

  • Structural Differences : These derivatives incorporate sulfonamide groups but lack the piperazine-pyridine system. For example, the thiazole- and pyrimidine-substituted analogues feature heterocyclic sulfonamides, whereas the target compound’s sulfonyl group bridges a piperazine ring and ethyl chain.
  • Functional Implications : The thioxo-pyrimidinyl and thiazolyl groups in these derivatives may enhance hydrogen-bonding or metal-chelating properties, whereas the target’s pyridinyl-piperazine system could favor π-π stacking or receptor binding .

Piperidine-Containing Butanamides

details 2-ethyl-N-[4-(2-ethylpiperidine-1-sulfonyl)phenyl]butanamide , a structural analogue with a butanamide core.

Key Comparisons :

  • Structural Differences: This compound replaces the target’s piperazine ring with a piperidine ring and substitutes phenyl/pyridinyl groups with ethyl chains.
  • Functional Groups : Both compounds share a sulfonyl-phenyl-ethyl linkage but differ in amide substituents (ethyl vs. phenyl/pyridinyl). The target’s aromatic groups may increase lipophilicity and CNS penetration .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthetic Route Reference
4-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)butanamide Butanamide + piperazine Phenyl, pyridinyl, sulfonyl-ethyl bridge Not specified (likely sulfonation)
LP (Imine derivative) Piperazine + imine Pyridin-2-yl, ethylidene Schiff base condensation
4-(thioxo-pyrimidinyl)-N-(thiazolyl)benzenesulfonamide Benzenesulfonamide Thiazolyl, thioxo-pyrimidinyl Sulfathiazole reaction
2-ethyl-N-[4-(2-ethylpiperidine-1-sulfonyl)phenyl]butanamide Butanamide + piperidine Ethyl, sulfonyl-phenyl Sulfonylation of piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)butanamide
Reactant of Route 2
Reactant of Route 2
4-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)butanamide

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